molecular formula C23H39NO3 B14196655 N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide CAS No. 920277-30-1

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide

Cat. No.: B14196655
CAS No.: 920277-30-1
M. Wt: 377.6 g/mol
InChI Key: CGICPOCCCFKHPY-FCHUYYIVSA-N
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Description

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes both hydroxyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective synthesis of the dihydroxynonan moiety, followed by the coupling of this intermediate with 4-heptylbenzoic acid to form the final amide product. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and may involve catalysts to ensure high enantioselectivity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve efficiency and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would also be considered in the industrial process .

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield nonanone derivatives, while reduction of the amide group can produce nonylamines .

Scientific Research Applications

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell signaling pathways due to its structural similarity to certain bioactive lipids.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific functional properties

Mechanism of Action

The mechanism of action of N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

920277-30-1

Molecular Formula

C23H39NO3

Molecular Weight

377.6 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-4-heptylbenzamide

InChI

InChI=1S/C23H39NO3/c1-3-5-7-9-10-12-19-14-16-20(17-15-19)23(27)24-21(18-25)22(26)13-11-8-6-4-2/h14-17,21-22,25-26H,3-13,18H2,1-2H3,(H,24,27)/t21-,22+/m0/s1

InChI Key

CGICPOCCCFKHPY-FCHUYYIVSA-N

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)[C@@H](CCCCCC)O

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(CCCCCC)O

Origin of Product

United States

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